Dicyclopentylzinc
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Overview
Description
Dicyclopentylzinc is an organozinc compound that has garnered significant interest in the field of organic chemistry due to its unique reactivity and potential applications. This compound is particularly noted for its role in asymmetric synthesis and its ability to facilitate various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclopentylzinc can be synthesized through the reaction of cyclopentylmagnesium bromide with zinc chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity starting materials and maintaining stringent control over reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Dicyclopentylzinc is known to undergo several types of chemical reactions, including:
Reduction: It can reduce carbonyl compounds to their corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with benzyl and heteroaryl halides.
Common Reagents and Conditions:
Reduction Reactions: Typically carried out in hexane at room temperature.
Substitution Reactions: These reactions often require the presence of a suitable leaving group on the substrate and are conducted under mild conditions to prevent decomposition of the organozinc reagent.
Major Products:
Reduction of Aldehydes: Primary alcohols and cyclopentene.
Substitution Reactions: Various substituted benzyl and heteroaryl compounds.
Scientific Research Applications
Dicyclopentylzinc has found applications in several areas of scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have potential pharmaceutical applications.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which dicyclopentylzinc exerts its effects involves the transfer of the cyclopentyl group to the substrate. In reduction reactions, the organozinc compound donates electrons to the carbonyl group, facilitating its conversion to an alcohol. The presence of catalysts can enhance the enantioselectivity of the reaction, leading to the formation of optically active products .
Comparison with Similar Compounds
Diisopropylzinc: Another organozinc compound used in asymmetric synthesis, particularly in the Soai reaction.
Diphenylzinc: Known for its use in the preparation of organozinc reagents and its role in various organic transformations.
Uniqueness: Dicyclopentylzinc is unique due to its ability to facilitate asymmetric autocatalysis, a phenomenon that has been observed in only a few other reactions, such as the Soai reaction . This property makes it particularly valuable for the synthesis of chiral compounds with high enantiomeric excess.
Properties
CAS No. |
20525-74-0 |
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Molecular Formula |
C10H18Zn |
Molecular Weight |
203.6 g/mol |
IUPAC Name |
zinc;cyclopentane |
InChI |
InChI=1S/2C5H9.Zn/c2*1-2-4-5-3-1;/h2*1H,2-5H2;/q2*-1;+2 |
InChI Key |
UIHRFHQJOWLAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[CH-]C1.C1CC[CH-]C1.[Zn+2] |
Origin of Product |
United States |
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